SERT Binding Affinity: 4-Iodotomoxetine Exhibits >2,500-Fold Higher Affinity Than Parent Atomoxetine
4-Iodotomoxetine binds to SERT in rat cortical membranes with a Kd of 0.03 ± 0.01 nM (n=4) [1]. In contrast, the parent compound atomoxetine inhibits [³H]paroxetine binding to human recombinant SERT with a Ki of 77 nM [2]. This corresponds to an approximately 2,567-fold higher SERT binding affinity for 4-iodotomoxetine, transforming a weak SERT-interacting drug into one of the highest-affinity SERT radioligands available.
| Evidence Dimension | SERT binding affinity (Kd or Ki) |
|---|---|
| Target Compound Data | Kd = 0.03 ± 0.01 nM |
| Comparator Or Baseline | Atomoxetine Ki = 77 nM |
| Quantified Difference | ~2,567-fold higher affinity |
| Conditions | Target: rat cortical membrane [¹²⁵I]R-4-iodotomoxetine saturation binding, pH 7.4, 25°C. Comparator: human recombinant SERT expressed in HEK-293 cells, [³H]paroxetine displacement. |
Why This Matters
For competitive binding assays requiring SERT detection, 4-iodotomoxetine provides approximately four orders of magnitude greater sensitivity than the unmodified parent scaffold, enabling low-concentration radioligand protocols that minimize nonspecific binding.
- [1] Kung MP, Chumpradit S, Billings J, Kung H. 4-Iodotomoxetine: a novel ligand for serotonin uptake sites. Life Sci. 1992;51(2):95-106. doi: 10.1016/0024-3205(92)90002-7. PMID: 1614281. View Source
- [2] Bymaster FP, Katner JS, Nelson DL, et al. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat... Neuropsychopharmacology. 2002 Nov;27(5):699-711. doi: 10.1016/S0893-133X(02)00346-9. View Source
